2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide
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Overview
Description
2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide is a complex organic compound that features a quinoline core substituted with a methoxyphenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an o-amino benzamide with a suitable aldehyde.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Moiety: The acetamide group is introduced by reacting the intermediate with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide involves:
DNA Interaction: The compound intercalates into DNA, disrupting the replication process.
Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Signal Pathways: The compound may also affect various cellular signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide
- 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(m-tolyl)acetamide
Uniqueness
2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the o-tolyl group provides steric hindrance, affecting the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)quinolin-4-yl]oxy-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-7-3-5-9-21(17)27-25(28)16-30-24-15-23(18-11-13-19(29-2)14-12-18)26-22-10-6-4-8-20(22)24/h3-15H,16H2,1-2H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUWSZAUMWKGJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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